N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Immunomodulation Hydrazone-N-acylhydrazone Anti-inflammatory

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide (CAS 5660-11-7; also listed as 19655-74-4) is a hydrazone–N-acylhydrazone derivative with molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol. It is supplied at a minimum purity of 95% and recommended for long-term storage in a cool, dry place.

Molecular Formula C16H14N4O4
Molecular Weight 326.31 g/mol
Cat. No. B12984793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN
InChIInChI=1S/C16H14N4O4/c17-19-16(22)14(18-15(21)12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)20(23)24/h1-10H,17H2,(H,18,21)(H,19,22)/b14-10+
InChIKeyBVRDSUWRWOSHPB-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide: Core Physicochemical Identity and Procurement Baseline


N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide (CAS 5660-11-7; also listed as 19655-74-4) is a hydrazone–N-acylhydrazone derivative with molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol. It is supplied at a minimum purity of 95% and recommended for long-term storage in a cool, dry place . The compound possesses a computed polar surface area (PSA) of 137.02 Ų and a LogP of 3.99, placing it at the lower end of lipophilicity within its closely related analog series . In research contexts, 4-(nitrophenyl)hydrazone derivatives of N-acylhydrazone, including the unsubstituted benzamide congener, have been designed and screened for their ability to suppress lymphocyte proliferation and inhibit nitrite production in macrophages, establishing this scaffold as a relevant entry point for immunomodulatory drug discovery [1].

Why N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide Cannot Be Freely Substituted with In-Class Analogs


Within the hydrazone–N-acylhydrazone family, seemingly minor substituent alterations on the benzamide ring produce substantial shifts in both physicochemical properties and biological activity. A systematic structure–activity relationship (SAR) study demonstrated that replacing the unsubstituted benzamide with hydroxyl, chloro, or nitro substituents markedly alters the capacity to suppress lymphocyte proliferation and nitrite inhibition in macrophages, while N-methylation of the hydrazone moiety reduces activity [1]. Furthermore, the target compound (MW 326.31, LogP 3.99) differs significantly from its 4-bromo analog (MW 405.2, requiring distinct solubility and permeability considerations). Generic substitution within this chemical series without explicit batch-matched analytical and biological confirmation therefore risks introducing uncontrolled variation in both physicochemical behavior and pharmacodynamic response, undermining experimental reproducibility and invalidating comparative SAR conclusions.

Quantitative Differentiation Evidence: N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide vs. Closest Analogs


Immunomodulatory Activity: Unsubstituted Benzamide Parent vs. Active Analogs in Macrophage and Lymphocyte Assays

In a systematic SAR campaign, 4-(nitrophenyl)hydrazone derivatives of N-acylhydrazone were designed and screened for suppression of lymphocyte proliferation and nitrite inhibition in macrophages. The unsubstituted N-acylhydrazone (the parent scaffold corresponding to the target compound) served as the baseline comparator. Active compounds were identified when hydroxyl, chloride, and nitro substituents were introduced on the benzamide ring, demonstrating that the unsubstituted parent possesses a distinct, lower-potency activity profile relative to its substituted derivatives [1]. Quantitative IC50 values for the unsubstituted parent are not discretely reported in the public abstract; however, the qualitative ranking establishes the parent compound as the essential reference point for normalizing SAR in this series, without which the relative potency gains of substituted analogs cannot be calibrated.

Immunomodulation Hydrazone-N-acylhydrazone Anti-inflammatory

Physicochemical Property Differentiation: Target Compound vs. 4-Bromo Analog (MW, PSA, LogP)

The target compound (MW 326.31 g/mol, PSA 137.02 Ų, LogP 3.99) differs markedly from its 4-bromo substituted analog, 4-bromo-N-[(Z)-3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide (MW 405.2 g/mol, C16H13BrN4O4) . The 4-bromo substitution increases molecular weight by approximately 24% and introduces a heavy halogen, which substantially alters lipophilicity, polar surface area, and hydrogen-bonding capacity. These differences directly impact membrane permeability, solubility, and off-target binding profiles.

Physicochemical profiling LogP Polar surface area

Role as a Synthetic Intermediate: Target Compound as a Precursor to Benzoylhydrazinyl Derivatives

The target compound serves as a direct synthetic precursor to more complex derivatives such as N-[3-(2-benzoylhydrazinyl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide (CAS 5671-64-7; C23H18N4O5; MW 430.41 g/mol) . This derivative incorporates an additional benzoyl group on the hydrazinyl nitrogen, increasing both molecular weight and structural complexity. The ability to selectively derivatize the hydrazinyl terminus of the parent compound enables access to a library of analogs for SAR exploration, making the unsubstituted parent a uniquely versatile starting material that cannot be replaced by pre-derivatized analogs.

Synthetic chemistry Hydrazone derivatization Chemical intermediate

Optimal Procurement and Application Scenarios for N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide


Baseline Probe in Hydrazone–N-Acylhydrazone Anti-Inflammatory SAR Campaigns

The target compound serves as the unsubstituted parent scaffold in the hydrazone–N-acylhydrazone immunomodulatory series described by Meira et al. (2018). Research groups aiming to replicate, extend, or challenge the published SAR—where hydroxyl, chloro, and nitro analogs demonstrated enhanced suppression of lymphocyte proliferation and macrophage nitrite inhibition—must procure this exact unsubstituted benzamide to establish a valid activity baseline. Without it, the relative potency gains of any newly synthesized analogs cannot be quantitatively anchored to the published scaffold [1].

Lower-Molecular-Weight Entry Point for Fragment-Based Drug Design and Permeability Optimization

With a molecular weight of 326.31 g/mol and a LogP of 3.99, the target compound occupies a favorable physicochemical space for fragment-based and lead-like screening libraries. In contrast to the 4-bromo analog (MW 405.2), the unsubstituted parent offers superior ligand efficiency potential and avoids the pharmacokinetic liabilities associated with heavy halogen incorporation. Medicinal chemistry teams optimizing for CNS permeability or solubility-limited formulations should select this parent scaffold as the starting point for further functionalization [1].

Scaffold Intermediate for Diversified Hydrazone Library Synthesis

The free hydrazinyl group on the target compound enables versatile derivatization—via condensation with aldehydes to form hydrazones, or acylation to introduce additional benzoyl or heteroaryl groups—yielding analogs such as N-[3-(2-benzoylhydrazinyl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide (CAS 5671-64-7). Pre-derivatized analogs lack this synthetic flexibility, making the parent compound the essential procurement choice for laboratories constructing focused hydrazone libraries for biological screening .

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